4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile
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Overview
Description
4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile is a complex organic compound featuring a piperidine ring, a benzyl group, and a nitrobenzenecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile typically involves multi-step organic reactions. One common approach is the functionalization of unsaturated intermediates, which often requires multiple steps . The synthesis may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Nitrobenzenecarbonitrile Moiety: This can be done through nitration and subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, aiding in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the nitrobenzenecarbonitrile moiety can participate in redox reactions, affecting cellular pathways . These interactions can modulate various biological processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine Derivatives: These compounds share the piperidine ring and have shown potential as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
4-Piperidone Containing Compounds: These compounds are structurally similar and have been investigated for their biological activities.
Uniqueness
4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in research and development.
Properties
IUPAC Name |
4-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c21-12-16-5-6-18(20(11-16)24(26)27)22-13-17-3-1-2-4-19(17)23-9-7-15(14-25)8-10-23/h1-6,11,15,22,25H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJUINCFHKBDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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